molecular formula C12H15NS B8764473 (1-benzothiophen-3-ylmethyl)(propan-2-yl)amine

(1-benzothiophen-3-ylmethyl)(propan-2-yl)amine

Cat. No.: B8764473
M. Wt: 205.32 g/mol
InChI Key: LPSHFATYSWGKGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzothiophen-3-ylmethyl)(propan-2-yl)amine typically involves the reaction of benzothiophene derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of benzothiophene with isopropylamine in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

(1-Benzothiophen-3-ylmethyl)(propan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1-benzothiophen-3-ylmethyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzothiophen-3-ylmethyl)(propan-2-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene core and isopropylamine side chain make it a versatile compound for various research applications .

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)propan-2-amine

InChI

InChI=1S/C12H15NS/c1-9(2)13-7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3

InChI Key

LPSHFATYSWGKGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CSC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 150 ml of glacial acetic acid was dissolved 33.6 g of benzo[b]thiophene, and 50 ml of a benzene solution of 19.6 g of methylideneisopropylamine was added dropwise to the solution under ice-cooling. After allowing the temperature to rise to room temperature and stirring the mixture for 2 days, the reaction mixture was poured in 500 ml of water and washed thrice with 100 ml of ether. The aqueous layer thus formed was adjusted to pH 10.0 with an aqueous 5N sodium hydroxide solution and extracted 4 times with 100 ml ethyl acetate. The ethyl acetate layer was collected, washed with an aqueous saturated sodium chloride solution, dried by sodium sulfate, dried, then dried under reduced pressure, and the product was subjected to silica gel column chromatography to provide 30.8 g (yield of 60%) of (benzo[b]thiophen-3-ylmethyl)isopropylamine.
Quantity
0 (± 1) mol
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Reaction Step One
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33.6 g
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reactant
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50 mL
Type
reactant
Reaction Step Two
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19.6 g
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reactant
Reaction Step Two
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150 mL
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solvent
Reaction Step Two
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Quantity
500 mL
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Reaction Step Three

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